Deacetylforskolin
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Overview
Description
DESACETYLCOLFORSIN is a derivative of forskolin, a labdane diterpenoid derived from the roots of the plant Coleus forskohlii. Forskolin is known for its ability to activate the enzyme adenylate cyclase, which increases levels of cyclic AMP (cAMP) in cells . DESACETYLCOLFORSIN, however, is a modified form of forskolin that has been found to be toxic at certain concentrations .
Mechanism of Action
Target of Action
7-Desacetylforskolin, also known as Deacetylforskolin, primarily targets adenylate cyclase . Adenylate cyclase is an enzyme involved in regulating various cellular functions through the production of cyclic AMP (cAMP). This compound also interacts with glucose transporters in adipocyte membranes .
Mode of Action
7-Desacetylforskolin activates adenylate cyclase, leading to an increase in cAMP levels . The elevated cAMP levels then initiate a cascade of biochemical events that regulate various cellular functions. In contrast, 7-Desacetylforskolin inhibits glucose transport in adipocyte plasma membranes .
Biochemical Pathways
The activation of adenylate cyclase and the subsequent increase in cAMP levels trigger a series of reactions in the cAMP-dependent pathway. This pathway plays a crucial role in multiple cellular processes, including the regulation of glucose and lipid metabolism. On the other hand, the inhibition of glucose transport affects the glucose metabolism pathway, impacting the energy supply within the cells .
Pharmacokinetics
The compound’s ability to interact with adenylate cyclase and glucose transporters suggests that it can penetrate cell membranes .
Result of Action
The activation of adenylate cyclase by 7-Desacetylforskolin leads to increased cAMP levels, which can influence various cellular functions. The inhibition of glucose transport can affect the energy balance within cells, potentially leading to changes in cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DESACETYLCOLFORSIN involves the chemical modification of forskolin. Forskolin itself is extracted from the roots of Coleus forskohlii. The primary synthetic route involves the removal of the acetyl group from forskolin to produce DESACETYLCOLFORSIN . This process typically requires specific reaction conditions, including the use of solvents and catalysts to facilitate the deacetylation reaction.
Industrial Production Methods
Industrial production of DESACETYLCOLFORSIN follows similar principles but on a larger scale. The extraction of forskolin from plant roots is followed by chemical modification in large reactors. The process is optimized for yield and purity, ensuring that the final product meets industrial standards for research and application .
Chemical Reactions Analysis
Types of Reactions
DESACETYLCOLFORSIN undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of DESACETYLCOLFORSIN can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
DESACETYLCOLFORSIN has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of cAMP in various chemical reactions and processes.
Biology: Employed in research on cellular signaling pathways and the effects of cAMP on cellular functions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting cAMP-related pathways.
Comparison with Similar Compounds
Similar Compounds
Forskolin: The parent compound from which DESACETYLCOLFORSIN is derived.
Coleonol: Another derivative of forskolin with similar properties but different chemical modifications.
Uniqueness
DESACETYLCOLFORSIN is unique due to its specific chemical structure, which results from the removal of the acetyl group from forskolin. This modification alters its toxicity and potentially its pharmacological properties, making it distinct from other forskolin derivatives .
Properties
CAS No. |
64657-20-1 |
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Molecular Formula |
C20H32O6 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(3R,4aR,5S,6S,10S,10aR,10bS)-3-ethenyl-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-1-one |
InChI |
InChI=1S/C20H32O6/c1-7-17(4)10-12(22)20(25)18(5)11(21)8-9-16(2,3)14(18)13(23)15(24)19(20,6)26-17/h7,11,13-15,21,23-25H,1,8-10H2,2-6H3/t11-,13-,14?,15-,17-,18-,19+,20-/m0/s1 |
InChI Key |
WPDITXOBNLYZHH-GGLAWTCMSA-N |
Isomeric SMILES |
C[C@@]1(CC(=O)[C@@]2([C@]3([C@H](CCC(C3[C@@H]([C@@H]([C@]2(O1)C)O)O)(C)C)O)C)O)C=C |
SMILES |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)O)C)O)C |
Canonical SMILES |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)O)C)O)C |
Pictograms |
Irritant |
Synonyms |
(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-Ethenyldodecahydro-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-1-one; 7-Deacetylforskolin; 7-Desacetylforskolin; 7-Deacetylcoleonol; Deacetylforskolin; Forskolin D; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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